[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Description
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMASXGTWQEFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Glycerol Condensation
Glycerol undergoes acid-catalyzed condensation with 2,4-dichlorobenzaldehyde using H₃PW₁₂O₄₀/SiO₂ (phosphotungstic acid on silica) as a heterogeneous catalyst. This step achieves 94% yield under azeotropic dehydration conditions (toluene reflux, 110°C). The supported heteropoly acid catalyst enables easy recovery and reuse, reducing waste generation.
Step 2: Benzoylation
The diol intermediate is esterified with benzoyl chloride in chloroform under basic conditions (K₂CO₃). This step protects hydroxyl groups, yielding a dibenzoate ester with 89% efficiency.
Step 3: Triazole Incorporation
A nucleophilic substitution reaction introduces the 1,2,4-triazole moiety using Na₂CO₃ as a base in DMF at 80°C. Hydrolysis of the benzoate groups with NaOH/MeOH affords the cis-alcohol intermediate, which is recrystallized from methanol (mp: 117–120°C).
Step 4: Mesylation
The alcohol intermediate reacts with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine. This step proceeds quantitatively, with purification via methanol recrystallization to yield the final mesylate.
Catalytic Innovations
The patent highlights the use of H₃PW₁₂O₄₀/SiO₂ as a reusable Brønsted acid catalyst, maintaining >90% activity over five cycles. Comparative data (Table 1) demonstrate its superiority over conventional H₂SO₄ or Amberlyst-15 in terms of yield and environmental impact.
Table 1: Catalyst Performance in Glycerol Condensation
| Catalyst | Yield (%) | Recyclability | Reaction Time (h) |
|---|---|---|---|
| H₃PW₁₂O₄₀/SiO₂ | 94 | 5 cycles | 3.5 |
| H₂SO₄ | 88 | Non-reusable | 4.2 |
| Amberlyst-15 | 82 | 3 cycles | 5.0 |
Industrial-Scale Manufacturing Process
Role in Itraconazole Synthesis
As detailed in the Telangana Industrial Process Document, the mesylate serves as intermediate IT-IB in itraconazole production. The coupling reaction with triazolone derivatives occurs in DMSO at 90°C, achieving 78% conversion to itraconazole crude.
Purification Protocol
The crude mesylate is purified via sequential solvent treatments:
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Methanol Wash : Removes polar impurities (2% w/w loss).
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Acetone Recrystallization : Enhances enantiomeric excess to >99% cis.
Comparative Analysis of Synthetic Methods
Yield and Scalability
The patent route (58% overall yield) is optimized for laboratory-scale synthesis, while the industrial process prioritizes throughput (85% yield in the mesylation step). Key differences include:
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Catalyst Choice : Heterogeneous vs. homogeneous systems.
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Solvent Selection : Toluene (azeotropic) vs. DMF (polar aprotic).
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Purification : Recrystallization (patent) vs. chromatographic methods (industrial).
Table 2: Method Comparison
| Parameter | Patent Method | Industrial Process |
|---|---|---|
| Overall Yield | 58% | 72% |
| Reaction Scale | 100 g | 500 kg |
| Catalytic Cycles | 5 | 1 (homogeneous) |
| Purity (HPLC) | 98.5% | 99.7% |
Stereochemical Control Mechanisms
Cis-Selectivity in Dioxolane Formation
The cis configuration is enforced during the glycerol condensation step via:
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Steric Effects : Bulky 2,4-dichlorophenyl group favors equatorial positioning.
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Catalytic Assistance : H₃PW₁₂O₄₀/SiO₂ stabilizes the transition state through hydrogen bonding.
Environmental and Economic Considerations
The patent’s catalyst recovery system reduces H₃PW₁₂O₄₀ consumption by 40% compared to batch processes . Life-cycle analysis indicates a 22% lower carbon footprint versus traditional H₂SO₄-catalyzed routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
The primary application of this compound lies in its antifungal efficacy . It operates by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is vital for disrupting fungal cell integrity and function:
- Mechanism of Action : The triazole moiety binds to the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis. This binding leads to increased membrane permeability and ultimately results in cell death .
- Efficacy Against Fungi : Research has demonstrated that this compound exhibits significant antifungal activity against a variety of fungal strains, making it a candidate for treating fungal infections .
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of other pharmaceuticals , particularly in the development of antifungal agents such as Itraconazole. Its structure allows for modifications that enhance the efficacy and specificity of drugs targeting fungal infections .
Case Studies
- Synthesis of Itraconazole : A notable study highlighted the synthesis pathway involving this compound as a crucial intermediate in producing Itraconazole, a well-known antifungal medication.
- Comparative Efficacy Studies : Various studies have compared the efficacy of this compound with other triazole derivatives, showing comparable or superior antifungal activity against resistant strains of fungi .
Research Findings
Recent research findings underscore the potential of [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate in both clinical and agricultural settings:
- Clinical Trials : Ongoing clinical trials are evaluating its effectiveness in treating systemic fungal infections in immunocompromised patients .
- Agricultural Use : The compound is also being explored for its potential use as a fungicide in agriculture due to its broad-spectrum antifungal properties .
Mechanism of Action
The mechanism of action of [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The molecular targets often include enzymes involved in cell wall synthesis and membrane integrity in microbes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Group Variations :
- The methanesulfonate in the target compound contrasts with p-toluenesulfonate (CAS 103661-14-9), altering solubility and reactivity in coupling reactions .
- Replacement of the triazole with an imidazole (as in ketoconazole intermediates) reduces antifungal potency but retains anti-parasitic activity .
Therapeutic vs. Synthetic Roles :
- Terconazole and itraconazole are APIs with piperazine or triazolone extensions, enabling target binding to fungal CYP51 enzymes .
- The target compound and its p-toluenesulfonate analog lack therapeutic activity but are critical for constructing the dioxolane core during synthesis .
Comparison with Halogen-Substituted Analogs
Table 2: Impact of Halogen Substitution
Key Observations:
- Chlorine vs. Fluorine :
Key Observations:
- The methanol precursor (CAS 110762-98-6) is sulfonated to produce the target compound, which is then used to attach piperazine or triazolone moieties .
- Impurities like the dioxolonyl impurity arise from incomplete coupling reactions, requiring stringent quality control during manufacturing .
Biological Activity
The compound [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (CAS Number: 67914-86-7) is a triazole derivative that has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.26 g/mol. The chemical structure features a dioxolane ring and a triazole moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.26 g/mol |
| CAS Number | 67914-86-7 |
| Purity | >95% (HPLC) |
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It functions by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to other triazole antifungals, making it effective against various fungal pathogens.
Case Study:
In a study conducted on Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of bacteria. Its effectiveness against Staphylococcus aureus and Escherichia coli suggests potential applications in treating bacterial infections.
Research Findings:
A recent evaluation showed that the compound inhibited bacterial growth with an MIC ranging from 1 to 4 µg/mL for various strains tested, outperforming some conventional antibiotics .
The primary mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in cell wall synthesis and membrane integrity. Specifically, it targets:
- Lanosterol 14α-demethylase: Involved in ergosterol biosynthesis.
- DNA synthesis pathways: Disruption leads to cell cycle arrest in fungi.
Toxicological Profile
While the compound exhibits beneficial biological activities, its safety profile must be considered. Toxicological assessments reveal:
- LD50 (oral): Approximately 1650 mg/kg in rats.
- Irritation potential: Classified as an irritant; caution is advised during handling.
Q & A
Q. What are the recommended synthetic routes for [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For analogous triazole-containing compounds, a common approach is reacting a chloromethyl intermediate (e.g., 4-(chloromethyl)benzylamine) with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . For the methanesulfonate ester formation, sulfonation of a hydroxyl precursor using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) is standard. Reaction optimization may include temperature control (60–80°C) and purification via recrystallization or chromatography .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dichlorophenyl, triazole, and dioxolane moieties). Chemical shifts for triazole protons typically appear at δ 7.8–8.2 ppm .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C of dioxolane) and ~1350–1150 cm⁻¹ (S=O stretching of methanesulfonate) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the cis/trans isomerism of the dioxolane ring affect physicochemical properties?
The cis isomer (as noted in ) exhibits distinct steric and electronic properties due to spatial arrangement. For example, cis-configuration may enhance solubility in polar solvents (e.g., DMSO) compared to trans, impacting crystallization behavior and melting points. Differential scanning calorimetry (DSC) and X-ray crystallography are recommended to characterize isomer-specific thermal stability .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the triazole moiety in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. For instance, the N1 position of the triazole ring is often more nucleophilic than N4, guiding regioselective functionalization . Molecular dynamics simulations further assess solvent effects on reaction pathways .
Q. How do environmental factors (pH, light) influence the stability of the methanesulfonate ester group in aqueous systems?
Hydrolytic degradation studies under varying pH (e.g., pH 3–10) show that the ester group is prone to base-catalyzed hydrolysis, forming methanol and the corresponding sulfonic acid. UV-Vis spectroscopy and LC-MS track degradation products. Photostability assays under UV light (λ = 254 nm) reveal negligible degradation in dark conditions but accelerated breakdown under direct exposure .
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
Discrepancies may arise from assay conditions (e.g., solvent choice affecting bioavailability) or impurity profiles. Methodological steps include:
- Purity Validation : HPLC (>99% purity) to rule out byproduct interference.
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HepG2) and controls (e.g., triazole-free analogs).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cis-isomer derivatives) to identify structure-activity trends .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅Cl₂N₃O₅S |
| Molecular Weight | 416.25 g/mol |
| Melting Point | 173.5–174.5°C (cis-isomer) |
| Solubility (25°C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Solvent | DMF or DMSO |
| Base | K₂CO₃ or Et₃N |
| Temperature | 60–80°C |
| Purification Method | Recrystallization (ethanol/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
